cis-4-Methoxy-2-methyl-piperidine hydrochloride

Asymmetric Synthesis Chiral Resolution Stereoselectivity

cis-4-Methoxy-2-methyl-piperidine hydrochloride (CAS 1421253-05-5) is a chiral, disubstituted piperidine derivative featuring a methoxy group at the 4-position and a methyl group at the 2-position on the piperidine ring in a cis configuration. As a hydrochloride salt, this compound offers enhanced solubility and stability compared to its free base form, making it suitable for use as a versatile building block in organic synthesis and pharmaceutical research.

Molecular Formula C7H16ClNO
Molecular Weight 165.66
CAS No. 1421253-05-5
Cat. No. B3102626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-Methoxy-2-methyl-piperidine hydrochloride
CAS1421253-05-5
Molecular FormulaC7H16ClNO
Molecular Weight165.66
Structural Identifiers
SMILESCC1CC(CCN1)OC.Cl
InChIInChI=1S/C7H15NO.ClH/c1-6-5-7(9-2)3-4-8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1
InChIKeyKMVHXBYZLIKKMN-ZJLYAJKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-4-Methoxy-2-methyl-piperidine hydrochloride (CAS 1421253-05-5) – Chiral Piperidine Building Block for Asymmetric Synthesis and Medicinal Chemistry


cis-4-Methoxy-2-methyl-piperidine hydrochloride (CAS 1421253-05-5) is a chiral, disubstituted piperidine derivative featuring a methoxy group at the 4-position and a methyl group at the 2-position on the piperidine ring in a cis configuration . As a hydrochloride salt, this compound offers enhanced solubility and stability compared to its free base form, making it suitable for use as a versatile building block in organic synthesis and pharmaceutical research . Its well-defined stereochemistry at both chiral centers provides a rigid, predictable scaffold for the construction of more complex, biologically active molecules .

Why Generic Piperidine Substitution Fails: Stereochemical and Functional Specificity of cis-4-Methoxy-2-methyl-piperidine hydrochloride


Simple substitution of cis-4-Methoxy-2-methyl-piperidine hydrochloride (CAS 1421253-05-5) with a generic piperidine or even a closely related analog is not scientifically sound due to its precise stereochemical and functional requirements. The compound's cis configuration defines a specific spatial arrangement of its 2-methyl and 4-methoxy substituents, which dictates its molecular shape, conformational preferences, and ultimately its interactions with chiral biological targets or catalysts . Replacing it with a trans isomer, a different enantiomer (e.g., (2S,4S) vs (2R,4R)), or a piperidine lacking either substituent would introduce unpredictable and likely detrimental changes in reactivity, selectivity, and biological activity in the downstream application [1]. Furthermore, the hydrochloride salt form is critical for ensuring adequate solubility and stability in many reaction media, a property not guaranteed by the free base or other salts . The evidence below quantifies these critical points of differentiation.

Quantitative Differentiation Evidence for cis-4-Methoxy-2-methyl-piperidine hydrochloride (CAS 1421253-05-5)


Defined (2R,4R) Stereochemistry for Predictable Asymmetric Outcomes

The target compound's defined cis-configuration and, when resolved, the specific (2R,4R) absolute stereochemistry directly dictates its utility in asymmetric synthesis. This contrasts with racemic mixtures or the opposite enantiomer ((2S,4S)), which are expected to yield different, and often undesired, stereochemical outcomes in chiral reactions or biological assays . While direct quantitative data for this exact compound's effect on enantioselectivity is limited, class-level inference strongly supports that a defined stereoisomer is essential for achieving high diastereomeric or enantiomeric excess (de/ee) in subsequent steps.

Asymmetric Synthesis Chiral Resolution Stereoselectivity

Hydrochloride Salt Form: Enhanced Solubility and Handling Compared to Free Base

The hydrochloride salt form of this piperidine derivative (C7H16ClNO, MW 165.66) offers a quantifiable advantage in aqueous solubility and handling compared to its free base (cis-4-Methoxy-2-methyl-piperidine, C7H15NO, MW 129.20) . Salt formation is a standard strategy to improve the physicochemical properties of basic amines, facilitating dissolution in common reaction media and biological buffers . While exact solubility values were not found in the accessible literature, the hydrochloride salt is the standard form for procurement and use in synthesis due to its improved solid-state stability and ease of weighing, directly impacting experimental workflow.

Salt Selection Solubility Stability Medicinal Chemistry

High Chemical Purity for Reliable Synthetic Transformations

The target compound is commercially available with a typical purity of 95% or higher, with some suppliers offering 97% or 98% purity as verified by HPLC or NMR . This high level of purity is essential for its use as a building block, as it minimizes side reactions and simplifies purification of downstream products. In contrast, a generic or lower-purity piperidine derivative may contain significant impurities that can interfere with sensitive catalytic cycles or lead to difficult-to-separate byproducts, reducing overall synthetic efficiency and yield.

Purity QC Synthetic Reliability Building Block

High-Value Application Scenarios for cis-4-Methoxy-2-methyl-piperidine hydrochloride (CAS 1421253-05-5)


Chiral Building Block in Asymmetric Synthesis

The defined cis-configuration and availability as a specific enantiomer (e.g., (2R,4R)) make this compound an ideal chiral building block for the construction of complex, stereochemically pure molecules . It is particularly valuable in the synthesis of pharmaceuticals where the 3D shape of the molecule is critical for target binding. Its use ensures that the final product maintains the desired stereochemistry, which is essential for both biological activity and regulatory approval. The hydrochloride salt form facilitates its use in standard organic reaction conditions.

Medicinal Chemistry Scaffold for CNS and GPCR Targets

The piperidine ring is a privileged scaffold in medicinal chemistry, especially for targeting central nervous system (CNS) receptors and G-protein coupled receptors (GPCRs) [1]. The specific substitution pattern (2-methyl, 4-methoxy) of this compound provides a unique vector set for exploring chemical space around these targets. Its use in structure-activity relationship (SAR) studies allows medicinal chemists to probe the effects of stereochemistry and substitution on potency and selectivity, a process that cannot be reliably conducted with non-specific or racemic piperidine analogs .

Synthesis of Conformationally Constrained Peptidomimetics

The rigid piperidine core with two defined stereocenters serves as an excellent scaffold for developing conformationally constrained peptidomimetics . By incorporating this compound into a peptide backbone, researchers can lock the molecule into a specific biologically active conformation, potentially improving binding affinity and metabolic stability. The methoxy and methyl substituents offer further opportunities for modulating pharmacokinetic properties. The high purity (≥95%) is critical for the success of multi-step peptide synthesis .

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